![molecular formula C13H9NO2 B1597221 4-(Benzo[d]oxazol-2-yl)phenol CAS No. 3315-19-3](/img/structure/B1597221.png)

4-(Benzo[d]oxazol-2-yl)phenol

Overview

Description

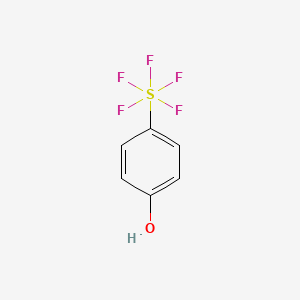

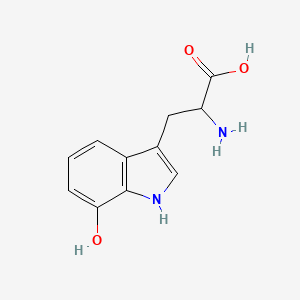

4-(Benzo[d]oxazol-2-yl)phenol is a chemical compound with the molecular formula C13H9NO2 . It is also known by other names such as 4-(1,3-benzoxazol-2-yl)phenol and 4-(2-benzoxazolyl)phenol .

Synthesis Analysis

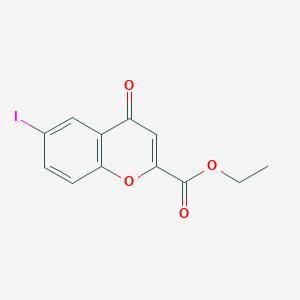

The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol can be achieved through various methods. One such method involves the reaction of 2-aminophenol with 4-aminobenzaldehyde . The reaction conditions include refluxing in ethanol for 3 hours .Molecular Structure Analysis

The molecular structure of 4-(Benzo[d]oxazol-2-yl)phenol consists of a benzoxazole ring attached to a phenol group . The benzoxazole ring is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 .Physical And Chemical Properties Analysis

4-(Benzo[d]oxazol-2-yl)phenol has a molecular weight of 211.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 211.063328530 g/mol . The compound has a topological polar surface area of 46.3 Ų .Scientific Research Applications

-

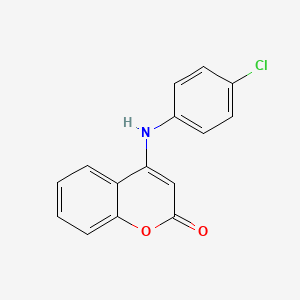

Organic Chemistry

- In a study , a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols was developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were key intermediates in their synthesis. The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

-

Pharmaceutical Science

-

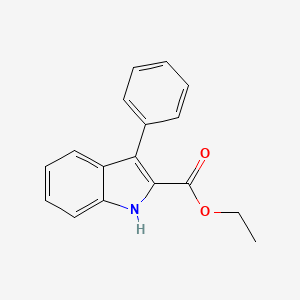

Medicinal Chemistry

- Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule . Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function .

-

Antitumor Agent

-

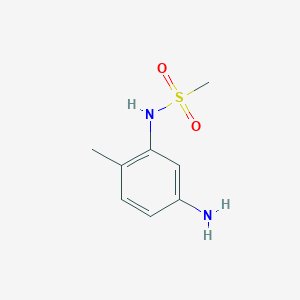

Organic Light Emitting Diodes (OLEDs)

- Compounds based on “2-(Benzo[d]oxazol-2-yl)phenol” have been used as dopant emitters in Organic Light Emitting Diodes (OLEDs). These materials have shown strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroborate complexes have shown better electroluminescence performance than the ligand .

-

HIV Reverse Transcriptase Inhibitors

-

Estrogen Receptor Agonists

-

Herbicides

-

Fluorescent-Whitening Agent Dye

properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQPTWHZKVUJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420788 | |

| Record name | 4-(benzo[d]oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]oxazol-2-yl)phenol | |

CAS RN |

3315-19-3 | |

| Record name | 4-(benzo[d]oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)

![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)